![molecular formula C14H7F6NO3 B3040792 4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene CAS No. 240800-49-1](/img/structure/B3040792.png)
4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene
Übersicht
Beschreibung
“4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene” is a chemical compound with the molecular formula C14H7F6NO3 and a molecular weight of 351.2 .
Molecular Structure Analysis
The molecular structure of “4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene” consists of a nitrobenzene core with a phenoxy group at the 4-position. The phenoxy group is further substituted with two trifluoromethyl groups at the 3 and 5 positions .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene: has demonstrated potent antimicrobial activity against drug-resistant bacteria. Researchers have synthesized a series of pyrazole derivatives containing this compound, which exhibit remarkable growth inhibition against planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . These derivatives could serve as promising leads for novel antibiotics.
H-Bond Catalysts
The 3,5-bis(trifluoromethyl)phenyl motif within this compound is widely used in H-bond catalysts. These catalysts play a crucial role in promoting organic transformations, making them valuable tools in synthetic chemistry .
Fluorinated Organic Chemicals
Fluorinated compounds are gaining prominence due to their diverse applications. 4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene contributes to this trend. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. The trifluoromethyl group in this compound enhances its chemical properties and biological activity .
Drug Development
The synthesis of selinexor , an FDA-approved drug used in cancer treatment, involves a key intermediate derived from 3,5-bis(trifluoromethyl)benzonitrile (a precursor to our compound). This underscores the compound’s relevance in pharmaceutical research .
Biofilm Eradication
Compounds 11, 28, and 29, derived from 4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene , exhibit potent activity against S. aureus biofilms. Their low minimum biofilm eradication concentration (MBEC) values make them promising candidates for combating persistent bacterial infections .
Wirkmechanismus
Mode of Action
Based on the structure of the compound, it can be inferred that it might undergo nucleophilic aromatic substitution reactions . The nitro group is a meta director, meaning that it directs incoming electrophiles to the positions meta to itself . This could potentially influence its interactions with its targets.
Eigenschaften
IUPAC Name |
1-(4-nitrophenoxy)-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO3/c15-13(16,17)8-5-9(14(18,19)20)7-12(6-8)24-11-3-1-10(2-4-11)21(22)23/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMONHDKBMOQVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.